molecular formula C13H28 B1603844 3,5,7-Trimethyldecane CAS No. 90622-58-5

3,5,7-Trimethyldecane

Cat. No. B1603844
CAS RN: 90622-58-5
M. Wt: 184.36 g/mol
InChI Key: PEYBKVQWVSPNDC-UHFFFAOYSA-N
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Description

3,5,7-Trimethyldecane is a chemical compound with the molecular formula C13H28 . It has an average mass of 184.361 Da and a monoisotopic mass of 184.219101 Da .


Molecular Structure Analysis

The molecular structure of 3,5,7-Trimethyldecane consists of 13 carbon atoms and 28 hydrogen atoms . The structure is based on structures generated from information available in ECHA’s databases .


Physical And Chemical Properties Analysis

3,5,7-Trimethyldecane, like other alkanes, has properties such as being nonpolar and having low reactivity. It has a molecular weight of 184.361 Da .

Scientific Research Applications

1. Use in Fluorescent Molecules

3,5,7-Trimethyldecane is involved in the synthesis of novel latent fluorophores based on a design element known as the trimethyl lock. This provides advantages in stability and reactivity in biological environments, making them useful in biological sciences and various practical applications (Chandran, Dickson, & Raines, 2005).

2. Role in Synthesis of Twisted Amides

The compound has been used in the synthesis and analysis of the 'most twisted amide', a structure with unique spectroscopic properties. This demonstrates its potential in organic chemistry, particularly in the exploration of novel chemical structures and reactions (Kirby, Komarov, & Feeder, 2001).

3. In Dielectric Thin Films

It plays a role in the deposition of dielectric thin films in semiconductor technology. Specifically, its derivatives can be used to deposit low permittivity dielectric versions of amorphous hydrogenated silicon carbide and its oxides, which are crucial in microelectronics (Loboda, 1999).

4. Discovering Apoptosis Inducers

In drug discovery, particularly in the search for apoptosis inducers for cancer treatment, 3,5,7-Trimethyldecane derivatives are investigated. This shows its relevance in medicinal chemistry and the development of potential anticancer agents (Cai, Drewe, & Kasibhatla, 2006).

5. Antitumor Potential in Breast Cancer Cells

Studies on resorcinolic lipids, including derivatives of 3,5,7-Trimethyldecane, have shown potential for breast cancer treatment. They exhibit cytotoxic and cytostatic effects on breast cancer cell lines, indicating their potential as therapeutic agents (Rabacow et al., 2018).

6. Corrosion Inhibition

Derivatives of 3,5,7-Trimethyldecane have been studied for their properties as corrosion inhibitors. They show effective inhibition properties for mild steel protection in acidic solutions, which is relevant in materials chemistry and engineering (Chafiq et al., 2020).

7. Combustion Properties in Fuel Surrogates

Trimethylbenzenes, including 3,5,7-Trimethyldecane, have been examined for their combustion properties, making them useful in formulating surrogate fuels for transportation. This research contributes to the understanding of fuel combustion dynamics (Diévart et al., 2013).

Scientific Research Applications of 3,5,7-Trimethyldecane

1. Use in Fluorescent Molecules

3,5,7-Trimethyldecane is involved in the synthesis of novel latent fluorophores based on a design element known as the trimethyl lock. This provides advantages in stability and reactivity in biological environments, making them useful in biological sciences and various practical applications (Chandran, Dickson, & Raines, 2005).

2. Role in Synthesis of Twisted Amides

The compound has been used in the synthesis and analysis of the 'most twisted amide', a structure with unique spectroscopic properties. This demonstrates its potential in organic chemistry, particularly in the exploration of novel chemical structures and reactions (Kirby, Komarov, & Feeder, 2001).

3. In Dielectric Thin Films

It plays a role in the deposition of dielectric thin films in semiconductor technology. Specifically, its derivatives can be used to deposit low permittivity dielectric versions of amorphous hydrogenated silicon carbide and its oxides, which are crucial in microelectronics (Loboda, 1999).

4. Discovering Apoptosis Inducers

In drug discovery, particularly in the search for apoptosis inducers for cancer treatment, 3,5,7-Trimethyldecane derivatives are investigated. This shows its relevance in medicinal chemistry and the development of potential anticancer agents (Cai, Drewe, & Kasibhatla, 2006).

5. Antitumor Potential in Breast Cancer Cells

Studies on resorcinolic lipids, including derivatives of 3,5,7-Trimethyldecane, have shown potential for breast cancer treatment. They exhibit cytotoxic and cytostatic effects on breast cancer cell lines, indicating their potential as therapeutic agents (Rabacow et al., 2018).

6. Corrosion Inhibition

Derivatives of 3,5,7-Trimethyldecane have been studied for their properties as corrosion inhibitors. They show effective inhibition properties for mild steel protection in acidic solutions, which is relevant in materials chemistry and engineering (Chafiq et al., 2020).

Safety And Hazards

3,5,7-Trimethyldecane may cause chemical pneumonia if inhaled . It is recommended to avoid contact with skin and eyes, and to avoid formation of dust and aerosols .

properties

IUPAC Name

3,5,7-trimethyldecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28/c1-6-8-12(4)10-13(5)9-11(3)7-2/h11-13H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYBKVQWVSPNDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CC(C)CC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10880572
Record name 3,5,7-Trimethyldecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10880572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5,7-Trimethyldecane

CAS RN

90622-58-5, 127996-02-5
Record name Alkanes, C11-15-iso-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090622585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5,7-Trimethyldecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10880572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Alkanes, C11-15-iso-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.084.023
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
RJ Bartelt, PF Dowd, RD Plattner… - Journal of Chemical …, 1990 - Springer
A male-produced aggregation pheromone was demonstrated inCarpophilus hemipterus (L.) (Coleoptera: Nitidulidae) using a wind-tunnel bioassay. Both sexes responded to the …
Number of citations: 94 link.springer.com
VM Dembitsky, I Dor, I Shkrob, M Aki - Russian Journal of Bioorganic …, 2001 - Springer
Gas chromatography–mass spectrometry on serially coupled capillary columns with different polarity of stationary phases showed that the soil cyanobacterium Microcoleus …
Number of citations: 55 link.springer.com
DR Williams, AL Nold, RJ Mullins - The Journal of Organic …, 2004 - ACS Publications
The synthesis of capensifuranone (1) has been achieved by the application of developments for asymmetric conjugate addition reactions of organocopper reagents with nonracemic N-…
Number of citations: 61 pubs.acs.org
A Krettek - 2017 - stud.epsilon.slu.se
Emerging pollutants (EP) have the potential to enter the water system and cause adverse ecological and human health effects while simultaneously not being covered by existing water-…
Number of citations: 1 stud.epsilon.slu.se

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